4-Chlorobenzeneseleninic acid
Overview
Description
4-Chlorobenzeneseleninic acid is a chemical compound with the molecular formula C6H5ClO2Se . It has a molecular weight of 223.52 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula ClC6H4Se(O)OH . This indicates that the compound consists of a benzene ring with a chlorine atom and a seleninic acid group attached to it.Scientific Research Applications
Synthesis and Characterization in Material Science
4-Chlorobenzeneseleninic acid plays a role in the synthesis and characterization of various compounds and materials. For example, it has been used in the synthesis of azobenzenes, which are key components in molecular materials due to their properties as molecular switches. These compounds are significant in the chemical industry, particularly as dyes, and have applications in the synthesis of other complex molecules (Merino, 2011). Furthermore, this compound is involved in the creation of stable organo-mineral hybrid nanomaterials, as demonstrated by its intercalation between layers of Zn–Al layered double hydroxides, leading to new hybrid nanostructured materials with potential applications in various fields (Lakraimi et al., 2006).
Environmental and Biological Implications
Studies on similar compounds, such as chlorobenzenes, reveal their significant environmental and biological implications. Chlorobenzenes are persistent environmental contaminants that can accumulate in the food chain. Their microbial transformation and mineralization, essential for mitigating environmental impact, have been the focus of research (Adrian et al., 2000). Additionally, the study of the degradation of related herbicides like 4-chlorophenoxyacetic acid through advanced electrochemical oxidation methods has contributed to the understanding of environmental detoxification processes (Boye et al., 2002).
Photocatalytic Degradation and Water Treatment
The photocatalytic degradation of chlorinated compounds is another area of interest. Research on 4-chlorophenol, a compound related to this compound, has led to the development of methods for removing contaminants from water, which is crucial for environmental protection and water treatment technologies (Dehdar et al., 2021).
Catalytic Processes and Reaction Mechanisms
Research on the catalytic hydrodechlorination of chlorophenols using Rh-Al pillared clays has provided insights into reaction mechanisms and catalytic processes, essential for understanding chemical transformations and developing more efficient industrial processes (Molina et al., 2010).
Kinetic Studies and Chemical Reactions
Kinetic studies on the nucleophilic substitution reaction of chlorobenzene derivatives offer a deeper understanding of chemical reactions, which is fundamental in chemistry and material science (Sung et al., 2009).
Safety and Hazards
4-Chlorobenzeneseleninic acid is classified as acutely toxic, both through inhalation and if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4-chlorobenzeneseleninic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2Se/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOHPHMDSXOTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408121 | |
Record name | 4-Chlorobenzeneseleninic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20753-53-1 | |
Record name | 4-Chlorobenzeneseleninic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20753-53-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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